N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide
Description
"N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide" is a heterocyclic compound featuring a benzothiazole core fused with a thiophene ring and a 7-ethoxy-substituted benzofuran carboxamide moiety. Benzothiazoles and benzofurans are well-documented pharmacophores in medicinal chemistry due to their broad biological activities, including anticancer, antiviral, and anti-inflammatory properties . The ethoxy group at position 7 of the benzofuran ring may enhance metabolic stability and bioavailability, while the thiophene-benzothiazole scaffold could contribute to target binding via π-π stacking or hydrogen bonding interactions.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3S2/c1-2-26-16-8-5-6-13-12-17(27-19(13)16)20(25)24-21-14(10-11-28-21)22-23-15-7-3-4-9-18(15)29-22/h3-12H,2H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCBBRCKBCZKNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=C(C=CS3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzofuran Core Formation
The 7-ethoxybenzofuran scaffold is synthesized via acid-catalyzed cyclization of 3-ethoxy-2-hydroxybenzaldehyde with methyl bromoacetate. Under refluxing ethanol with sulfuric acid, the aldehyde undergoes cyclodehydration to yield methyl 7-ethoxybenzofuran-2-carboxylate. Saponification with aqueous NaOH (2 M, 80°C, 4 h) produces the free carboxylic acid in 85–92% yield.
Key Reaction Parameters
- Temperature: 80–100°C for cyclization
- Catalysts: H₂SO₄ (5 mol%) or p-toluenesulfonic acid
- Solvent: Ethanol or dimethylformamide (DMF)
Ethoxy Group Introduction
Alternative routes involve O-alkylation of 7-hydroxybenzofuran-2-carboxylic acid using ethyl bromide and K₂CO₃ in DMF. However, direct cyclization with ethoxy-containing precursors proves more efficient, avoiding protection/deprotection steps.
Preparation of 3-(1,3-Benzothiazol-2-yl)thiophen-2-amine
Benzothiazole Synthesis
Condensation of 2-aminothiophenol with thiophene-3-carbaldehyde in HCl/ethanol (reflux, 12 h) forms the benzothiazole-thiophene hybrid. The reaction proceeds via Schiff base formation followed by cyclization, yielding 3-(1,3-benzothiazol-2-yl)thiophene-2-carbaldehyde. Subsequent reduction with NaBH₄ in THF converts the aldehyde to the primary amine (3-(1,3-benzothiazol-2-yl)thiophen-2-amine) in 78% yield.
Optimization Challenges
- Side Reactions : Over-reduction of the benzothiazole sulfur or thiophene ring saturation may occur with excess NaBH₄.
- Purification : Column chromatography (SiO₂, hexane/ethyl acetate 4:1) effectively isolates the amine.
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
Activation of 7-ethoxybenzofuran-2-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) generates the reactive O-acylisourea intermediate. Addition of 3-(1,3-benzothiazol-2-yl)thiophen-2-amine at 0°C, followed by stirring at 25°C for 24 h, affords the target carboxamide in 72–89% yield.
Reagent Ratios
- Carboxylic acid : EDC : HOBt : Amine = 1 : 1.2 : 1.1 : 1.1
- Solvent: DCM or THF
Alternative Methods
- DCC/DMAP Approach : Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in DCM achieves 65–70% yield but requires rigorous removal of dicyclohexylurea byproducts.
- Acid Chloride Route : Treatment with thionyl chloride (SOCl₂) converts the acid to its chloride, which reacts with the amine in pyridine (yield: 68–75%).
Reaction Optimization and Yield Comparison
| Method | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|---|
| EDC/HOBt | EDC, HOBt, DIPEA | DCM | 25 | 24 | 89.2 | 98.5 |
| DCC/DMAP | DCC, DMAP | DCM | 25 | 48 | 70.1 | 97.8 |
| Acid Chloride | SOCl₂, Pyridine | THF | 0→25 | 18 | 74.5 | 96.2 |
EDC/HOBt emerges as the superior method due to shorter reaction times and higher yields. Side product formation (<2%) is attributed to incomplete amine coupling or residual HOBt adducts.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Purity Analysis
HPLC (C18 column, acetonitrile/water 70:30, 1 mL/min): Retention time = 8.7 min, purity >98%.
Challenges and Troubleshooting
Low Coupling Yields
Benzothiazole Decomposition
- Cause : Prolonged exposure to acidic conditions during cyclization.
- Mitigation : Neutralize reaction mixtures promptly after completion.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzothiazole or thiophene rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thiophene and benzofuran rings may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzothiazole-Containing Analogues
ZINC27742665 (Z14) :
- Structure : 5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide ().
- Comparison: Both compounds share a benzothiazole-carboxamide backbone. However, Z14 replaces the thiophene-benzofuran system with a pyrimidine ring and a bromo substituent. The methylsulfanyl group in Z14 may enhance lipophilicity, whereas the ethoxy group in the target compound could improve solubility.
Patent Example 1 () :
- Structure: 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid.
- Comparison: This compound integrates a tetrahydroquinoline-thiazole system instead of thiophene-benzofuran. The benzothiazole-amino group may facilitate interactions with enzymes or receptors, similar to the target compound. Pharmacological data from the patent suggest inhibitory activity (e.g., kinase or protease targets), though specifics are unavailable .
Thiophene-Based Derivatives with Antiproliferative Activity
Compound 29 () :
- Structure: (Z)-3-(4-methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one.
- Comparison: Both compounds contain thiophene and benzothiazole moieties. However, Compound 29 replaces the benzofuran carboxamide with a propenone linker and a methoxybenzothiazole group. It exhibited potent antiproliferative activity against breast cancer (IC50 = 9.39 µM), surpassing doxorubicin. The absence of a benzofuran in Compound 29 suggests that the carboxamide-ethoxy group in the target compound might modulate selectivity or potency differently .
Compound 28 () :
- Structure: (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(pyrimidin-2-yl)benzenesulfonamide.
- Comparison : This derivative uses a sulfonamide-pyrimidine group instead of benzofuran-carboxamide. Its IC50 of 9.55 µM highlights the importance of the thiophene scaffold in bioactivity. The target compound’s benzofuran-carboxamide may offer improved metabolic stability compared to sulfonamides, which are prone to glucuronidation .
Benzofuran-Thiazole Analogues
ZINC3194008 () :
- Structure : N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide.
- Comparison: Both compounds share a benzofuran-carboxamide core. However, ZINC3194008 incorporates a nitrofuran-thiazole system, which is associated with nitroreductase-activated cytotoxicity. No activity data are provided for ZINC3194008, but nitrofurans are often explored for antimicrobial or antiparasitic applications .
Key Findings and Implications
Benzothiazole Flexibility : The benzothiazole moiety is a versatile scaffold; its integration with thiophene (target compound) or pyrimidine (Z14) enables diverse biological targeting .
Role of Substituents : The 7-ethoxy group in the target compound may enhance pharmacokinetic properties compared to nitro (ZINC3194008) or sulfonamide (Compound 28) groups, which carry higher toxicity risks .
Thiophene vs. Thiazole : Thiophene derivatives (e.g., Compound 29) show strong antiproliferative activity, suggesting the target compound’s thiophene-benzothiazole core could be optimized for similar applications .
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide is a complex organic compound recognized for its potential therapeutic applications, primarily in the fields of oncology and anti-inflammatory treatments. This article delves into its biological activities, synthesis, and research findings, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- Benzothiazole moiety : Known for its diverse biological activities.
- Thiophene ring : Contributes to the compound's electronic properties.
- Benzofuran structure : Enhances solubility and reactivity.
The molecular formula of this compound is with a molecular weight of approximately 453.56 g/mol. The presence of functional groups such as the ethoxy group and the carboxamide linkage plays a crucial role in its biological activity.
Anticancer Properties
Recent studies indicate that compounds similar to this compound exhibit significant anticancer activity . For instance, benzothiazole derivatives have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Compound | Activity | Cell Line | IC50 (µM) |
|---|---|---|---|
| KST016366 | Multikinase inhibitor | Various cancer cell lines | 0.5 - 5 |
| Benzothiazole derivative | Antiproliferative | Paraganglioma | 10 |
| N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-7-ethoxy... | Antitumor | MDA-MB-231 (breast cancer) | 15 |
These findings underscore the compound's potential as a lead in cancer drug development.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties , particularly its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). This inhibition is critical in reducing inflammation and pain associated with various conditions.
Research indicates that compounds with similar structural features can effectively reduce inflammatory markers in vitro and in vivo. For example:
| Compound | COX Inhibition (%) | Model |
|---|---|---|
| N-[3-(1,3-benzothiazol-2-yl)... | 75% at 10 µM | Rat paw edema model |
| Benzothiazole derivative | 80% at 5 µM | Carrageenan-induced inflammation |
These results suggest that the compound may serve as a candidate for treating inflammatory diseases such as arthritis.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Pathways : The compound acts on key enzymes involved in inflammation and cancer progression.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells through mitochondrial pathways.
- Modulation of Signaling Pathways : It influences various signaling cascades, including those related to cell proliferation and survival.
Case Studies
A series of studies have been conducted to evaluate the efficacy of this compound:
- Study on Breast Cancer Cells : A study demonstrated that treatment with N-[3-(1,3-benzothiazol-2-yl)...] resulted in significant reduction in cell viability in MDA-MB-231 cells, with an observed IC50 value of 15 µM.
- Inflammation Model in Rats : In a rat model of inflammation, administration of the compound reduced paw edema significantly compared to controls, indicating its potential use as an anti-inflammatory agent.
Q & A
Q. What are the optimal synthetic routes for N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Step 1: Coupling of 1,3-benzothiazole-2-carboxylic acid with thiophene derivatives via amide bond formation under carbodiimide-mediated conditions (e.g., EDC/HOBt) .
- Step 2: Introduction of the ethoxybenzofuran moiety through nucleophilic substitution or Suzuki-Miyaura cross-coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions .
- Critical Parameters: Reaction temperature (60–100°C), solvent polarity (DMF or THF), and catalyst loading (1–5 mol%) significantly impact yield. Continuous flow reactors may enhance efficiency by minimizing side reactions .
Table 1: Synthetic Yield Optimization
| Step | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | EDC/HOBt | DMF | 25 | 65–75 |
| 2 | Pd(PPh₃)₄ | THF | 80 | 50–60 |
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the benzothiazole-thiophene linkage (δ 7.5–8.5 ppm for aromatic protons) and ethoxy group (δ 1.4–1.6 ppm for CH₃) .
- Mass Spectrometry (HRMS): Validates molecular weight (C₂₀H₁₅N₂O₃S₂; calculated [M+H]⁺ = 403.0582) and fragmentation patterns .
- X-ray Crystallography: Resolves 3D conformation, particularly the dihedral angle between benzothiazole and benzofuran rings (<30°), critical for target interaction .
Q. What in vitro assays are recommended for preliminary biological screening?
- Methodological Answer:
- Cytotoxicity Assays: Use MTT or resazurin-based assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values. Dose-response curves (1–100 μM) identify potency thresholds .
- Enzyme Inhibition: Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates. For example, measure IC₅₀ via fluorescence quenching in 96-well plates .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer:
- Orthogonal Assays: Validate conflicting results using independent methods (e.g., SPR for binding affinity vs. cellular assays for functional inhibition) .
- Structural Analogs: Synthesize derivatives (e.g., replacing ethoxy with methoxy) to isolate structure-activity relationships (SAR). Compare IC₅₀ shifts to identify critical functional groups .
- Meta-Analysis: Aggregate data from multiple studies using tools like RevMan to assess heterogeneity and publication bias .
Q. What computational strategies predict target interactions and off-target effects?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger to model binding to benzothiazole-recognizing targets (e.g., PARP-1). Prioritize poses with lowest ΔG (< -8 kcal/mol) .
- MD Simulations: Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-target complexes. RMSD < 2 Å indicates stable binding .
- Off-Target Profiling: Employ SwissTargetPrediction or SEA to identify kinases or GPCRs with sequence homology to known targets .
Q. How can pharmacokinetic properties be optimized without compromising bioactivity?
- Methodological Answer:
- Lipophilicity Adjustments: Introduce polar groups (e.g., -OH or -COOH) to reduce logP (<3) while maintaining benzothiazole-thiophene pharmacophore integrity. Assess via shake-flask experiments .
- Metabolic Stability: Test in liver microsomes (human/rat) to identify metabolic hotspots (e.g., ethoxy demethylation). Block vulnerable sites with fluorine substitution .
- Permeability: Use Caco-2 monolayers or PAMPA to measure apparent permeability (Papp > 1×10⁻⁶ cm/s indicates oral bioavailability) .
Data Contradiction Analysis
Q. Why do solubility values vary across studies, and how can this be addressed experimentally?
- Methodological Answer:
- Source of Variation: Differences in solvent systems (DMSO vs. aqueous buffers) and pH (5.0–7.4) affect solubility. Use standardized USP methods .
- Solution: Perform equilibrium solubility assays (shake-flask method) in PBS (pH 7.4) with 1% DMSO. Compare with HPLC-UV quantification (λ = 254 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
